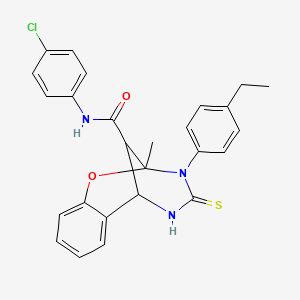
2,3-Bis(4-methylphenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-methylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is characterized by a quinoxaline core substituted with two 4-methylphenyl groups at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methylphenyl)quinoxaline typically involves the condensation of 4,4-dimethylbenzil with 2,3-diaminonaphthalene. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . The reaction mixture is then cooled, and the product is recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of catalysts such as titanium silicate-1 can enhance the efficiency of the reaction . Additionally, microwave irradiation can be employed to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(4-methylphenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: 2-iodoxybenzoic acid (IBX) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-methylphenyl)quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Bis(4-methylphenyl)quinoxaline involves its interaction with specific molecular targets. In the context of its use as a ligand, it coordinates with metal ions to form complexes that exhibit unique photophysical properties . These complexes can undergo intersystem crossing, leading to red-shifted emissions in the near-infrared region . The exact molecular pathways involved in its biological activities are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylquinoxaline: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
2,3-Bis(4-methoxyphenyl)quinoxaline: Contains methoxy groups instead of methyl groups.
2,3-Bis(phenylamino)quinoxaline: Contains phenylamino groups instead of methyl groups.
Uniqueness: 2,3-Bis(4-methylphenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of 4-methylphenyl groups enhances its solubility and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
3719-84-4 |
|---|---|
Molekularformel |
C22H18N2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2,3-bis(4-methylphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)24-20-6-4-3-5-19(20)23-21/h3-14H,1-2H3 |
InChI-Schlüssel |
CADAMBSHNNZLNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221388.png)
![1-butyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11221395.png)
![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide](/img/structure/B11221400.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11221406.png)

![4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11221432.png)
![N-[4-(acetylamino)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11221442.png)
![7-(3,4-Dimethoxyphenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221449.png)
![ethyl 4-({[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11221452.png)
![N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11221456.png)
![2-(2-Methylpropyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221461.png)

![2-bromo-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11221471.png)
![(Z)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B11221475.png)
